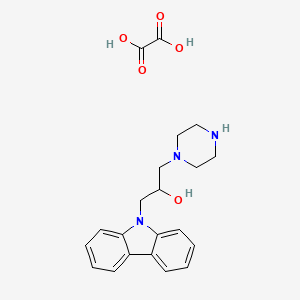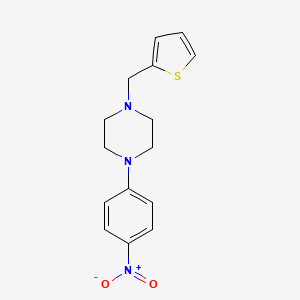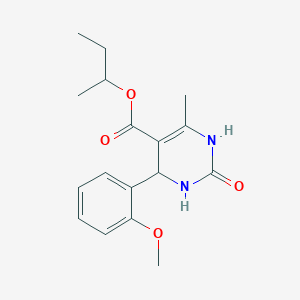
1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
Aplicaciones Científicas De Investigación
1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) has a wide range of scientific research applications. This compound has been extensively studied for its potential therapeutic applications, including its ability to inhibit the growth of cancer cells and its potential use as a treatment for Alzheimer's disease. Additionally, this compound has been used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential applications in drug development.
Mecanismo De Acción
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may also work by inhibiting the activity of enzymes that are involved in the formation of amyloid plaques in the brain, which are believed to be a contributing factor in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) are still being studied. However, early research has suggested that this compound may have anti-cancer and anti-inflammatory properties. Additionally, this compound may also have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases like Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) in laboratory experiments is its potential therapeutic applications. This compound has been shown to have anti-cancer and neuroprotective properties, which could make it a valuable tool in drug development. However, one of the main limitations of using this compound in lab experiments is its limited availability and high cost.
Direcciones Futuras
There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)). One area of research could focus on further exploring the mechanism of action of this compound, which could provide valuable insights into its potential therapeutic applications. Additionally, future research could investigate the potential use of this compound in combination with other drugs to enhance its anti-cancer and neuroprotective properties. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound, which could make it more accessible for laboratory experiments.
Métodos De Síntesis
The synthesis of 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) involves a multi-step process that begins with the reaction of 9H-carbazole with 1-bromo-3-chloropropane. This reaction produces 1-(9H-carbazol-9-yl)-3-chloropropane, which is then reacted with piperazine to produce 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)propan-1-ol. Finally, this compound is reacted with ethanedioic acid to produce 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)).
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-piperazin-1-ylpropan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.C2H2O4/c23-15(13-21-11-9-20-10-12-21)14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22;3-1(4)2(5)6/h1-8,15,20,23H,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDWQFVXOROOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4891402.png)
![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4891408.png)

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4891419.png)
![diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B4891428.png)
![2-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891443.png)
![N-[1-(1-naphthylamino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4891454.png)

![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B4891465.png)
![3-(benzylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4891467.png)
![4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4891470.png)


![2-(4-bromophenyl)-2-oxoethyl 4-[(2-bromo-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4891497.png)